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Compound of Interest

Compound Name: PD173956

Cat. No.: B1679129

An in-depth analysis of the potent and selective FGFR inhibitor for researchers, scientists, and
drug development professionals.

PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast
Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3. It also
demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cellular and
developmental biology, as well as cancer research, for its ability to selectively dissect the roles
of FGFR signaling in processes such as cell proliferation, differentiation, and angiogenesis.

Core Compound Details

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b1679129?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

N-[2-[[4-(Diethylamino)butyllamino]-6-(3,5-
Chemical Name dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-
(1,1-dimethylethyl)urea

CAS Number 219580-11-7[1][2][3]

Molecular Formula C2sH41N703[1][2][3]

Molecular Weight 523.67 g/mol [1][2]

Appearance White to yellow solid[1][4]

Solubility Soluble in DMSO (to 100 mM) and ethanol (to

100 mM)[2][3][5]

Quantitative Data: Potency and Selectivity

PD173074 exhibits high selectivity for FGFRSs, with significantly lower potency against other
tyrosine kinases.[6][7] The following tables summarize its inhibitory activity.

Table 1: In Vitro Kinase and Autophosphorylation Inhibition
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Target Assay Type ICs0 (NM) Key Findings
Potent inhibition of
FGFR1 kinase activity
Cell-free /
FGFR1 _ ~21.5 - 25[3][5][6][8] and
Autophosphorylation ]
autophosphorylation.
[61[°]
Highly potent against
FGFR3 Cell-free 5[2][3][5] this family member.[2]
[5]
Effective inhibition,
Cell-free / though less potent
VEGFR2 _ ~100 - 200[5][6][8] _
Autophosphorylation than against FGFRs.
[61[°]
Over 1000-fold more
PDGFR Cell-free 17,600[2][5] selective for FGFRL1.
[6]
Significantly lower
c-Src Cell-free 19,800[2][5]
potency.[5]
EGFR Cell-free >50,000[2][5] Negligible activity.[5]
InsR Cell-free >50,000[5] Negligible activity.[5]
MEK Cell-free >50,000[5] Negligible activity.[5]
PKC Cell-free >50,000[5] Negligible activity.[5]
Table 2: Cellular Activity of PD173074
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Cellular Process Cell Line(s) ICs0 (NM) Key Findings
Demonstrates potent
FGFR1 inhibition of receptor
] NIH3T3 1-5[9] o
Autophosphorylation activation in a cellular
context.[9]
Effective inhibition of
VEGFR2 _ o
) NIH3T3 100 - 200[9] VEGFR2 signaling in
Autophosphorylation
cells.[9]
Shows potent anti-
o proliferative effects in
Cell Viability (FGFR3-
) KMS11, KMS18 < 20[6][9] cancer cells
expressing)
dependent on FGFR3
signaling.[6][9]
o TFK-1 Effective in reducing
Cell Viability ] ) ~6,600 o
(Cholangiocarcinoma) cell viability.
Dose-dependent
o KKU-213 o
Cell Viability ] ) ~8,400 reduction in cell
(Cholangiocarcinoma) o
viability.
o RBE Demonstrates anti-
Cell Viability ~11,000

(Cholangiocarcinoma)

proliferative effects.

Mechanism of Action and Signhaling Pathways

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.

[1][7] This binding event physically obstructs the binding of ATP, thereby preventing the

autophosphorylation of tyrosine residues within the kinase domain.[1][7] This lack of

phosphorylation halts the activation of the receptor and inhibits the subsequent downstream

signaling cascades that are crucial for cellular processes like proliferation and survival.[1]

The primary signaling pathways inhibited by PD173074 include:

« RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[10]
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e PI3K-AKT-mTOR Pathway: A key pathway for cell survival, growth, and proliferation.[10]

» JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[10]

By blocking these pathways, PD173074 can induce cell cycle arrest and apoptosis in cells that
are dependent on FGFR signaling.[7]
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Inhibition of FGFR Signaling by PD173074.
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Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Radiometric Filter-Binding)

This protocol outlines a method to determine the ICso of PD173074 against a target kinase like
FGFR1.[5][9]

Materials:

Recombinant human FGFR1 kinase

e PD173074 (stock solution in DMSO)
e Poly(Glu, Tyr) 4:1 substrate
e [y-2P]ATP

o Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnClz, 0.2 mM
Sodium Orthovanadate)[5]

e ATP Solution (5 uM ATP in Kinase Assay Buffer)[5]
e 96-well reaction plates

e Phosphocellulose filter plates

o Wash Buffer (0.5% Phosphoric Acid)[5]
 Scintillation counter

Procedure:

o Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer (final
concentrations ranging from 0.1 nM to 10 pM). Include a DMSO-only control.[5]

e Reaction Setup: In a 96-well plate, add in order: 25 pL of Kinase Assay Buffer, 10 pL of
PD173074 dilution or DMSO, 10 pL of substrate solution (750 pg/mL Poly(Glu, Tyr) 4:1), and
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10 pL of enzyme solution (60-75 ng recombinant FGFR1).[5]

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[5]

Reaction Initiation: Start the kinase reaction by adding 10 pL of [y-32P]ATP solution. Incubate
at 25°C for 10 minutes.[5]

Reaction Termination: Stop the reaction by adding 50 pL of 1% Phosphoric Acid.[5]

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash
three times with 200 pL of Wash Buffer to remove unincorporated ATP.[5]

Detection: Dry the filter plate, add 50 pL of scintillation cocktail to each well, and measure
radioactivity using a scintillation counter.[5]

Data Analysis: Subtract background counts, plot the percentage of kinase inhibition against
the logarithm of the PD173074 concentration, and determine the ICso value using a
sigmoidal dose-response curve.[5]
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Workflow for an In Vitro Kinase Assay.
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Cell Viability Assay (MTT Assay)

This protocol assesses the effect of PD173074 on cell proliferation and viability.[2]

Materials:

Cells of interest

Complete cell culture medium

PD173074 stock solution (e.g., 10 mM in DMSO)
96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO or solubilization buffer

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and
allow them to adhere overnight.[2]

Treatment: Treat cells with a range of PD173074 concentrations. Include a vehicle (DMSO)
control.[11]

Incubation: Incubate the cells for a specified period (typically 24-72 hours).[11]

MTT Addition: Add 10-20 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.
[2][11]

Solubilization: Remove the medium and add 100-200 pL of DMSO to dissolve the formazan
crystals.[2][11]

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate
reader.[2][11]
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» Data Analysis: Normalize absorbance values to the vehicle control to determine the
percentage of cell viability and calculate the Glso (concentration for 50% growth inhibition).
[11]

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of PD173074 on the phosphorylation status of
FGFR in cells.

Materials:

o Cells of interest

e PD173074

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o Protein assay kit (e.g., BCA)

o SDS-PAGE and Western blot equipment

e PVDF or nitrocellulose membrane

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-p-FGFR, anti-total FGFR, and a loading control like anti-actin or
anti-GAPDH)

o HRP-conjugated secondary antibody
e Chemiluminescent substrate (ECL)
Procedure:

o Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Treat
with various concentrations of PD173074 for a specified time.

e Cell Lysis: Wash cells with cold PBS and lyse them on ice.
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e Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a
membrane.

o Immunoblotting: Block the membrane and incubate with the primary anti-p-FGFR antibody
overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

» Detection: Detect protein bands using a chemiluminescent substrate.

o Re-probing: Strip the membrane and re-probe for total FGFR and a loading control to
normalize the p-FGFR signal.

o Data Analysis: Quantify band intensities using densitometry software.

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD173074
in a mouse model.

Materials:

Cancer cell line of interest

Immunocompromised mice (e.g., nude mice)

PD173074

Vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline)[6]

Procedure:

o Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

e Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

o Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm3),
randomize mice into control (vehicle) and treatment groups.[6]
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e Drug Administration: Administer PD173074 or vehicle according to the predetermined dose,
route (e.g., oral gavage, intraperitoneal injection), and schedule.[6]

» Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the
study. At the end of the study, tumors can be excised for further analysis (e.g., histology,

Western blotting).

o Data Analysis: Compare tumor growth between the treatment and control groups to
determine the anti-tumor efficacy of PD173074.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD173074_in_Mouse_Xenograft_Models.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Implant Tumor Cells
in Immunocompromised Mice

(Monitor Tumor Growtf)

Randomize Mice into
Control and Treatment Groups

i

Administer PD173074 or Vehicle

i

Monitor Tumor Volume
and Body Weight
7/
/

/
/

4

Excise and Analyze Tumors
(Optional)

N\

(Analyze Data to Determine Efficacy]

Click to download full resolution via product page

General Workflow for a Mouse Xenograft Study.

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1679129?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with
secondary activity against VEGFR2. Its ATP-competitive mechanism of action makes it a
critical research tool for investigating the multifaceted roles of FGFR signaling in both normal
physiology and disease states, particularly in oncology. The quantitative data and detailed
experimental protocols provided in this guide offer a comprehensive resource for researchers
and drug development professionals utilizing this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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